2-[(2-Hydroxybenzoyl)amino]-3-methylbutanoic acid
Overview
Description
2-[(2-Hydroxybenzoyl)amino]-3-methylbutanoic acid is an organic compound with the molecular formula C12H15NO4. It is known for its unique structure, which includes a hydroxybenzoyl group and a methylbutanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxybenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 2-hydroxybenzoic acid with 3-methylbutanoic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxybenzoyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 2-[(2-oxobenzoyl)amino]-3-methylbutanoic acid.
Reduction: Formation of 2-[(2-hydroxybenzoyl)amino]-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(2-Hydroxybenzoyl)amino]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxybenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxybenzoyl)amino]-3-phenylpropanoic acid
- Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC)
Uniqueness
2-[(2-Hydroxybenzoyl)amino]-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and selectivity towards molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(2-hydroxybenzoyl)amino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)10(12(16)17)13-11(15)8-5-3-4-6-9(8)14/h3-7,10,14H,1-2H3,(H,13,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTWJHITZWZFKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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